molecular formula C19H23ClN2O4S B5065859 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide

Cat. No. B5065859
M. Wt: 410.9 g/mol
InChI Key: AMNXATRTUYNDRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamide compounds, including those similar to N2-[(4-chlorophenyl)sulfonyl]-N1-(2-methoxyethyl)-N2-(3-methylbenzyl)glycinamide, are typically synthesized through various organic synthesis methods. For instance, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, indicating the significance of the synthesis process in developing potential therapeutic agents (Owa et al., 2002). Additionally, the convergent synthesis approach has been used to create related sulfonamide compounds, showcasing the complexity and versatility of sulfonamide synthesis (Bagley & Glover, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, docking studies and X-ray crystallography have been employed to understand the molecular structure of tetrazole derivatives, which share a similar sulfonamide moiety (Al-Hourani et al., 2015). Such analyses reveal the planarity of the tetrazole rings and the orientation of aryl rings, which are essential for the compound's interaction with biological targets.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, sulfonamide compounds have been modified through reactions like alkylation and oxidation to explore their potential as therapeutic agents. Such modifications can significantly affect the compound's reactivity and interaction with biological molecules (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including pharmaceuticals. For example, the synthesis of novel heterocyclic compounds derived from sulfonamide compounds has been investigated for their physical properties, which play a crucial role in their biological activity (Bekircan et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, pKa, and chemical stability, are pivotal for their function and efficacy. Understanding these properties helps in the design and development of new compounds with enhanced performance and targeted applications. For instance, the benzylation of alcohols and phenols with sulfonamide compounds has been explored, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Carlsen, 1998).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-15-4-3-5-16(12-15)13-22(14-19(23)21-10-11-26-2)27(24,25)18-8-6-17(20)7-9-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXATRTUYNDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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